(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide
CAS No.: 899736-10-8
Cat. No.: VC7766599
Molecular Formula: C24H20N4O5S
Molecular Weight: 476.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899736-10-8 |
|---|---|
| Molecular Formula | C24H20N4O5S |
| Molecular Weight | 476.51 |
| IUPAC Name | (E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
| Standard InChI | InChI=1S/C24H20N4O5S/c1-32-19-11-12-20(33-2)23-22(19)26-24(34-23)27(15-17-5-3-4-14-25-17)21(29)13-8-16-6-9-18(10-7-16)28(30)31/h3-14H,15H2,1-2H3/b13-8+ |
| Standard InChI Key | HTPGWUIHKJSJIF-MDWZMJQESA-N |
| SMILES | COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a complex organic compound belonging to the class of acrylamide derivatives. It features a unique combination of aromatic and heterocyclic moieties, which may confer specific biological activities and chemical properties. This compound is synthesized in laboratory settings, primarily for research purposes in medicinal chemistry and pharmacology.
Synthesis of (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide
The synthesis of this compound typically involves a multi-step process, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to monitor progress and confirm product identity.
Synthesis Steps
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Formation of Precursors: The synthesis begins with the preparation of functionalized precursors, including the benzo[d]thiazol-2-yl and 4-nitrophenyl moieties.
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Acrylamide Formation: The acrylamide backbone is formed through a condensation reaction involving the precursors.
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Introduction of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group is introduced through a nucleophilic substitution or reductive amination reaction.
Biological and Chemical Significance
This compound's structure suggests potential applications in drug development, particularly in targeting specific biological pathways due to its unique molecular features. The presence of a benzo[d]thiazol-2-yl moiety, a 4-nitrophenyl group, and a pyridin-2-ylmethyl substituent may contribute to its biological activity.
Potential Applications
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Pharmacological Activities: The compound may exhibit pharmacological activities such as antimicrobial or anticancer properties, similar to other thiazole derivatives .
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Drug Development: Its unique structure makes it a candidate for further modification and optimization in drug discovery processes.
Characterization Techniques
Characterization of this compound involves various spectroscopic and chromatographic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure and confirm the presence of specific functional groups.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
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Thin-Layer Chromatography (TLC): Used to assess purity and monitor reaction progress.
Data Table: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation and functional group identification |
| Mass Spectrometry (MS) | Molecular weight and fragmentation analysis |
| Thin-Layer Chromatography (TLC) | Purity assessment and reaction monitoring |
Research Findings and Future Directions
Research on this compound is ongoing, with potential applications in medicinal chemistry. Future studies may focus on optimizing its synthesis, evaluating its biological activity, and exploring its potential as a lead compound in drug development.
Future Research Directions
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Biological Activity Evaluation: In vitro and in vivo studies to assess antimicrobial, anticancer, or other pharmacological activities.
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Structure-Activity Relationship (SAR) Studies: Modification of the compound's structure to enhance biological activity or improve pharmacokinetic properties.
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Molecular Docking Studies: Computational modeling to predict interactions with biological targets and guide further structural optimization.
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